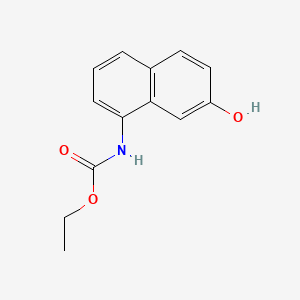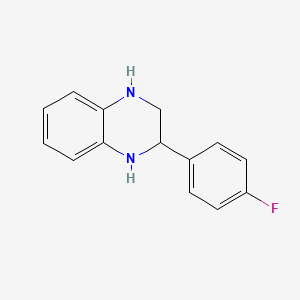
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core with a tetrahydro structure and a fluorophenyl substituent at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 1,2-diketones under acidic conditions to form the quinoxaline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
科学的研究の応用
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3,4-dihydroquinoxaline
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzoxazine
Uniqueness
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural features, such as the tetrahydroquinoxaline core and the fluorophenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from similar compounds.
特性
分子式 |
C14H13FN2 |
|---|---|
分子量 |
228.26 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C14H13FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-8,14,16-17H,9H2 |
InChIキー |
LAJCDBLVSPUSQR-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)


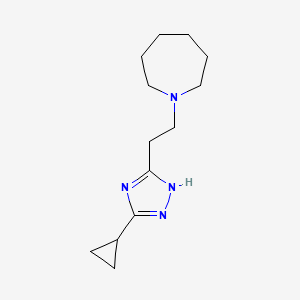
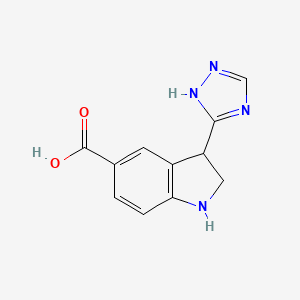
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
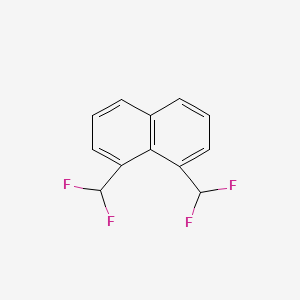
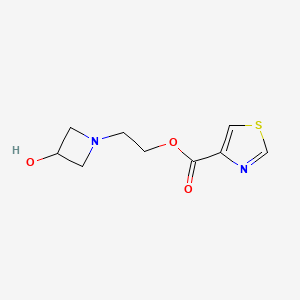
![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
